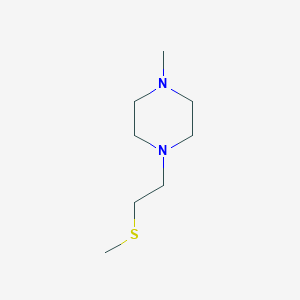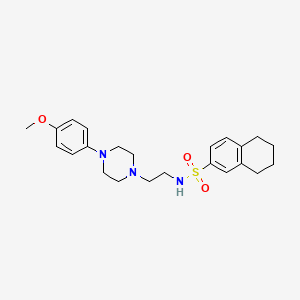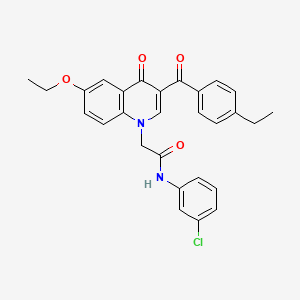![molecular formula C10H22Cl2N2O2 B2632372 3-[3-(Methylamino)piperidin-1-yl]butanoic acid;dihydrochloride CAS No. 2470441-21-3](/img/structure/B2632372.png)
3-[3-(Methylamino)piperidin-1-yl]butanoic acid;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-[3-(Methylamino)piperidin-1-yl]butanoic acid;dihydrochloride” is a chemical compound used in scientific research. It has a CAS Number of 2470441-21-3 .
Molecular Structure Analysis
The molecular weight of “3-[3-(Methylamino)piperidin-1-yl]butanoic acid;dihydrochloride” is 273.2 .Physical And Chemical Properties Analysis
This compound is an oil at room temperature .Applications De Recherche Scientifique
Chemical Synthesis and Drug Development
Chemical compounds, including those similar in structure to 3-[3-(Methylamino)piperidin-1-yl]butanoic acid; dihydrochloride, have been extensively studied for their potential in synthesizing new drugs and investigating their pharmacological effects. For example, research on arylcycloalkylamines (phenyl piperidines and piperazines) and their arylalkyl substituents has indicated that these pharmacophoric groups play a crucial role in the potency and selectivity of binding affinity at D2-like receptors, which are significant in developing antipsychotic agents (Sikazwe et al., 2009). These findings underscore the importance of specific chemical groups in the development of CNS-acting drugs, providing insights into how certain functional groups, including those present in the compound of interest, may influence the synthesis of new pharmacological agents.
Chemical Groups in CNS Drug Synthesis
Further research has identified functional chemical groups that may serve as lead molecules for synthesizing compounds with CNS activity. This includes a wide variety of heterocycles with heteroatoms such as nitrogen, sulfur, and oxygen, which form the structural basis for many organic compounds. These compounds are integral in creating drugs with effects ranging from depression and euphoria to convulsion, highlighting the potential utility of specific chemical structures, like 3-[3-(Methylamino)piperidin-1-yl]butanoic acid; dihydrochloride, in CNS drug development (Saganuwan, 2017).
Anticarcinogenicity and Toxicity of Chemical Complexes
The anticarcinogenic and toxic properties of organotin(IV) complexes, incorporating various chemical groups, have been reviewed, noting the significant biological properties and remarkable cytotoxic activity against various cancer cell lines. This review suggests that the structural components, including the number of carbon atoms in the organotin moiety, play a crucial role in the complexes' antitumor activity and cytotoxicity, pointing to the broader implications of chemical structure on the medicinal potential of compounds (Ali et al., 2018).
Safety and Hazards
Propriétés
IUPAC Name |
3-[3-(methylamino)piperidin-1-yl]butanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.2ClH/c1-8(6-10(13)14)12-5-3-4-9(7-12)11-2;;/h8-9,11H,3-7H2,1-2H3,(H,13,14);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXPDFFNSWEYMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)N1CCCC(C1)NC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(Methylamino)piperidin-1-yl]butanoic acid;dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{4-[2-(3-Chlorophenoxy)ethoxy]phenyl}hydrazine hydrochloride](/img/structure/B2632291.png)


![[3-(2-Fluoroethyl)imidazol-4-yl]methanamine;dihydrochloride](/img/structure/B2632295.png)
![3-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide](/img/structure/B2632298.png)



![1-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2632303.png)
![N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2632304.png)



![N-[2-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-3-(1H-indol-3-yl)propanamide](/img/structure/B2632312.png)